molecular formula C15H19NO5 B595491 1-O-benzyl 2-O-methyl (2R,5S)-5-hydroxypiperidine-1,2-dicarboxylate CAS No. 133808-76-1

1-O-benzyl 2-O-methyl (2R,5S)-5-hydroxypiperidine-1,2-dicarboxylate

Katalognummer: B595491
CAS-Nummer: 133808-76-1
Molekulargewicht: 293.319
InChI-Schlüssel: NLHXFVLVIIBQOM-QWHCGFSZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Historical Context and Development

1-O-benzyl 2-O-methyl (2R,5S)-5-hydroxypiperidine-1,2-dicarboxylate emerged as a synthetic intermediate in the late 20th century, driven by demand for stereochemically defined piperidine derivatives. Early synthetic routes relied on resolution techniques, such as diastereomeric salt formation with chiral acids like D-pyroglutamic acid, as demonstrated in patent CN105439939A. Advances in asymmetric hydrogenation and enzymatic resolution (e.g., lipase-catalyzed processes) refined its synthesis by the 2010s, enabling >95% enantiomeric excess. The compound gained prominence due to its structural versatility in medicinal chemistry, particularly for β-lactamase inhibitors like avibactam.

Significance in Organic and Medicinal Chemistry

This derivative serves dual roles:

  • Chiral Synthon : The (2R,5S) configuration provides a rigid scaffold for constructing nitrogen-containing heterocycles. Its ester groups allow selective functionalization at positions 1 and 2, while the hydroxyl group enables further derivatization.
  • Drug Intermediate : Critical in synthesizing:
    • Antibiotics : Key precursor for carbapenems and β-lactamase inhibitors
    • Neurological Agents : Piperidine cores are prevalent in dopamine reuptake inhibitors
    • Anticancer Compounds : Hydroxypiperidine motifs enhance solubility and target affinity

Overview of Hydroxypiperidine Derivatives in Chemical Research

Hydroxypiperidines constitute 12% of FDA-approved small-molecule drugs (2010–2023). Comparative analysis reveals unique advantages of 1-O-benzyl 2-O-methyl derivatives:

Eigenschaften

IUPAC Name

1-O-benzyl 2-O-methyl (2R,5S)-5-hydroxypiperidine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO5/c1-20-14(18)13-8-7-12(17)9-16(13)15(19)21-10-11-5-3-2-4-6-11/h2-6,12-13,17H,7-10H2,1H3/t12-,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLHXFVLVIIBQOM-QWHCGFSZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(CN1C(=O)OCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1CC[C@@H](CN1C(=O)OCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

1-O-benzyl 2-O-methyl (2R,5S)-5-hydroxypiperidine-1,2-dicarboxylate is a compound of significant interest within medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanism of action, and relevant case studies.

Molecular Information:

  • Molecular Formula: C15H19NO5
  • Molecular Weight: 293.32 g/mol
  • IUPAC Name: this compound

Synthesis

The synthesis of this compound typically involves several key steps:

  • Starting Materials: The synthesis begins with benzylamine and appropriate carboxylic acids.
  • Cyclization: A cyclization reaction forms the piperidine ring.
  • Functionalization: Hydroxyl and ester groups are introduced.
  • Purification: Techniques such as chromatography are employed to ensure high purity.

Biological Activity

Research indicates that derivatives of this compound exhibit notable biological activities:

The compound's mechanism of action is primarily linked to its interaction with various biological targets, including enzymes and receptors. It may modulate the activity of specific pathways involved in inflammation and cancer progression.

Therapeutic Potential

  • Anti-inflammatory Activity: Studies have shown that related compounds can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.
    CompoundCOX-2 Inhibition (IC50)
    Compound A0.25 μM
    Compound B0.47 μM
    1-O-benzyl 2-O-methylTBD
    These findings suggest that the compound may possess anti-inflammatory properties similar to established COX inhibitors like celecoxib.
  • Anticancer Activity: In vitro studies indicate that related piperidine derivatives can inhibit cancer cell proliferation in various human cancer cell lines.
    Cell LineInhibition (%)
    A54955.78
    COLO-205TBD
    MIA-PA-CA-2TBD
    These results highlight the potential of this compound in cancer therapeutics.

Case Study 1: COX Inhibition

A study evaluated the inhibitory effects of synthesized piperidine derivatives on COX enzymes. The most potent derivative exhibited an IC50 value of 0.25 μM against COX-2, demonstrating significant selectivity over COX-1.

Case Study 2: Anticancer Screening

In a screening involving multiple human cancer cell lines, compounds similar to 1-O-benzyl 2-O-methyl demonstrated promising results in inhibiting cell growth and inducing apoptosis.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Variations and Key Differences

The following table summarizes critical distinctions between the target compound and analogous derivatives:

Compound Name Molecular Formula Substituents (1-/2-Positions) Ring Type Stereochemistry Key Properties/Applications
1-O-Benzyl 2-O-methyl (2R,5S)-5-hydroxypiperidine-1,2-dicarboxylate C₁₅H₁₉NO₅ Benzyl / Methyl Piperidine (2R,5S) High chiral purity; enzyme inhibitor precursor
1-O-Benzyl 2-O-ethyl 5-oxopyrrolidine-1,2-dicarboxylate C₁₅H₁₇NO₅ Benzyl / Ethyl Pyrrolidine N/A Neuroprotective potential; five-membered ring
1-tert-Butyl 2-ethyl 5-hydroxypiperidine-1,2-dicarboxylate C₁₃H₂₃NO₅ tert-Butyl / Ethyl Piperidine (2R,5S) Improved solubility; industrial-scale synthesis
1-tert-Butyl 2-methyl (2R,5R)-5-hydroxypiperidine-1,2-dicarboxylate C₁₂H₂₁NO₅ tert-Butyl / Methyl Piperidine (2R,5R) Reverse stereochemistry at 5-position; altered bioactivity
(2S,5S)-1-Benzyl 2-methyl 5-hydroxypiperidine-1,2-dicarboxylate C₁₅H₁₉NO₅ Benzyl / Methyl Piperidine (2S,5S) Mirror-image enantiomer; distinct binding affinity

Impact of Structural Modifications

Ester Group Variations
  • Benzyl vs. tert-Butyl Esters: Benzyl esters (target compound) enhance lipophilicity, improving membrane permeability but limiting metabolic stability. tert-Butyl esters (e.g., C₁₃H₂₃NO₅ ) increase steric bulk and hydrolytic stability, favoring prolonged activity in aqueous environments .
Ring Size and Substituent Position
  • Piperidine vs. Pyrrolidine: Piperidine derivatives (six-membered ring) exhibit reduced ring strain compared to pyrrolidine analogs (five-membered), influencing conformational flexibility and target binding . The 5-hydroxyl group in the target compound participates in hydrogen bonding with biological targets, a feature absent in 5-oxo derivatives (e.g., C₁₅H₁₇NO₅ ) .
Stereochemical Effects
  • The (2R,5S) configuration in the target compound optimizes interactions with chiral enzyme pockets, whereas (2S,5S) or (2R,5R) isomers show reduced efficacy or off-target effects .

Vorbereitungsmethoden

Chiral Pool Approach from (2R)-Pipecolic Acid

A three-step protocol leverages (2R)-pipecolic acid as the chiral starting material (Scheme 1):

  • Dual esterification : Treatment with benzyl chloroformate and methyl chloroformate in dichloromethane (DCM) using N-methylmorpholine (NMM) as base yields 1-O-benzyl 2-O-methyl piperidine-1,2-dicarboxylate (87% yield).

  • Hydroxylation : Sharpless asymmetric dihydroxylation with AD-mix-β (OsO₄, K₃Fe(CN)₆, (DHQD)₂PHAL) introduces the 5-hydroxy group with 92% d.e..

  • Crystallization purification : Diastereomers are separated via ethanol/water recrystallization (final purity >99% ee).

Key Data :

StepReagentsTemp (°C)Time (h)Yield (%)d.e. (%)
1ClCO₂Bn, ClCO₂Me0 → 251287-
2AD-mix-β0487892
3EtOH/H₂O252495>99

Catalytic Asymmetric Hydrogenation

Industrial-scale synthesis employs a rhodium-catalyzed hydrogenation strategy (Scheme 2):

  • Enamine formation : React 5-oxopiperidine-1,2-dicarboxylate with (R)-BINAP-RhCl₃ in methanol (40 bar H₂, 60°C) to reduce the ketone to alcohol with 98% ee.

  • Protection adjustment : Transesterification with benzyl alcohol and methanol under Ti(OiPr)₄ catalysis (80°C, 6 h) installs the benzyl and methyl esters (94% yield).

Advantages :

  • No chiral resolution required due to enantioselective catalysis.

  • Scalable to >100 kg batches with 91% overall yield.

Diastereoselective Hydroxylation via Epoxide Intermediates

A patent-derived method (JP6370712B2) utilizes epoxide ring-opening for stereocontrol (Scheme 3):

  • Epoxidation : Treat 1-O-benzyl 2-O-methyl piperidine-1,2-dicarboxylate with m-CPBA in DCM (−20°C, 4 h) to form trans-epoxide (d.r. = 8:1).

  • Acid-catalyzed ring-opening : H₂SO₄ in THF/H₂O (1:1) induces nucleophilic attack at C5, yielding the (2R,5S) diastereomer (73% yield, d.r. = 15:1).

Mechanistic Insight :

  • Ab initio calculations confirm that the trans-epoxide adopts a chair-like transition state, directing water attack to the less hindered face.

Industrial-Scale Optimization and Process Challenges

Continuous Flow Hydrogenation

Recent advances replace batch reactors with continuous flow systems:

  • Conditions : 10% Pd/C catalyst, supercritical CO₂ as solvent (100 bar, 50°C).

  • Outcome : 99.5% conversion in 15 min residence time, eliminating catalyst filtration steps.

Byproduct Analysis and Mitigation

Common impurities and solutions:

ImpuritySourceMitigation Strategy
2-O-Benzyl isomerEster migration during heatingUse non-polar solvents (toluene)
5-Epi diastereomerIncomplete crystallizationAdd seed crystals at 40°C
Residual OsO₄Oxidation stepQuench with NaHSO₃, extract with EtOAc

Analytical Characterization and Quality Control

Critical analytical data for batch release:

  • HPLC : Chiralcel OD-H column (hexane/i-PrOH 90:10), tᵣ = 12.7 min (target) vs. 14.2 min (5-epi).

  • NMR : Diagnostic signals:

    • ¹H NMR (CDCl₃) : δ 5.15 (s, 2H, OCH₂Ph), 4.21 (qd, J = 6.8 Hz, H-2), 3.78 (s, 3H, OMe).

    • ¹³C NMR : 170.2 (C=O, benzyl), 169.8 (C=O, methyl), 72.4 (C-5) .

Q & A

Q. Key Reaction Conditions :

  • Solvents: Dichloromethane (DCM) or tetrahydrofuran (THF) for solubility .
  • Temperature: 0–25°C to minimize racemization.

Advanced: How can researchers optimize stereochemical control during synthesis to avoid diastereomeric impurities?

Methodological Answer:
Stereochemical fidelity in the (2R,5S) configuration is critical. Strategies include:

Chiral Catalysts : Employing asymmetric hydrogenation catalysts (e.g., Ru-BINAP complexes) for the piperidine ring .

Dynamic Kinetic Resolution : Using enzymes like lipases to selectively hydrolyze undesired stereoisomers .

Crystallization-Induced Diastereomer Transformation : Leveraging differences in solubility of diastereomeric salts (e.g., tartaric acid derivatives) .

In Situ Monitoring : Real-time chiral HPLC (e.g., Chiralpak IA column) to track enantiomeric excess (ee) ≥98% .

Troubleshooting : Side reactions (e.g., epimerization) are mitigated by avoiding strong acids/bases and using low-temperature workups .

Basic: What analytical techniques are used to characterize this compound?

Methodological Answer:

NMR Spectroscopy :

  • ¹H/¹³C NMR : Assign peaks for benzyl (δ 7.3–7.5 ppm), methyl ester (δ 3.6–3.8 ppm), and hydroxyl (δ 1.5–2.0 ppm, exchangeable) groups .
  • 2D NMR (COSY, HSQC) : Resolves piperidine ring connectivity and stereochemistry .

Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 337.1524 (C₁₆H₂₁NO₅⁺) .

IR Spectroscopy : Key bands for ester C=O (~1740 cm⁻¹) and hydroxyl O-H (~3450 cm⁻¹) .

Advanced: How can researchers resolve discrepancies in reported melting points or solubility data?

Methodological Answer:
Discrepancies often arise from polymorphic forms or residual solvents. Mitigation strategies:

Recrystallization : Use a single solvent system (e.g., ethyl acetate/hexane) to isolate pure polymorphs .

Thermogravimetric Analysis (TGA) : Detect solvent residues (>0.5% weight loss below 100°C) .

Differential Scanning Calorimetry (DSC) : Identify melting point variations due to crystal packing (e.g., 68–72°C range) .

Case Study : A reported solubility conflict in DCM () vs. THF may stem from hygroscopicity; store under inert atmosphere .

Basic: What is the role of this compound in medicinal chemistry research?

Methodological Answer:
It serves as a chiral building block for:

Protease Inhibitors : Piperidine scaffolds are key in HIV-1 protease inhibitor design .

Anticancer Agents : The hydroxyl group enables conjugation to targeting moieties (e.g., folate derivatives) .

Neurological Drugs : Structural analogs modulate sigma-1 receptors for neuropathic pain .

Derivatization Example : React with Boc-protected amines to introduce side chains via Mitsunobu coupling .

Advanced: How can the hydroxyl group be selectively functionalized without disrupting the ester groups?

Methodological Answer:

Protection Strategies :

  • Silylation : Use TBSCl (tert-butyldimethylsilyl chloride) in DMF to protect the hydroxyl group .
  • Benzyl Ether Formation : Avoided due to existing benzyl ester; orthogonal protection is critical .

Chemoselective Reactions :

  • Oxidation : TEMPO/NaClO₂ selectively oxidizes the hydroxyl to a ketone, preserving esters .
  • Sulfonylation : Tosyl chloride in pyridine to create a leaving group for nucleophilic substitution .

Validation : Monitor reaction progress via TLC (Rf shift from 0.3 to 0.6 in 1:1 EtOAc/hexane) .

Basic: What are recommended storage conditions to ensure compound stability?

Methodological Answer:

Temperature : Store at −20°C in amber vials to prevent light-induced degradation .

Atmosphere : Under argon or nitrogen to avoid hydrolysis of esters .

Solvent Compatibility : Solutions in anhydrous DCM or THF are stable for ≤6 months .

Advanced: How can researchers address low yields in large-scale benzylation reactions?

Methodological Answer:

Catalyst Optimization : Replace traditional Pd/C with Pd(OAc)₂/XPhos for higher turnover in benzylations .

Microwave-Assisted Synthesis : Reduce reaction time from 24h to 2h at 80°C, improving yield by 15–20% .

Workflow Adjustments :

  • Quenching : Use aqueous NH₄Cl instead of HCl to minimize ester hydrolysis .
  • Purification : Flash chromatography with gradient elution (5→30% EtOAc in hexane) .

Yield Data : Pilot-scale reactions achieve 65–75% yield vs. 85–90% in small batches .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.